molecular formula C4H9N3 B15225344 5-Methyl-4,5-dihydro-1H-imidazol-2-amine

5-Methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B15225344
M. Wt: 99.13 g/mol
InChI Key: REEBTHVEGMVLIR-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst. For example, nickel-catalyzed addition to a nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

5-Methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family.

    1-Methylimidazole: A methylated derivative with similar properties.

    2-Methylimidazole: Another methylated derivative with distinct properties.

Uniqueness

5-Methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

5-methyl-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C4H9N3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H3,5,6,7)

InChI Key

REEBTHVEGMVLIR-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)N

Origin of Product

United States

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